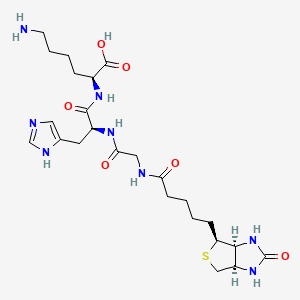
Biotinoyl tripeptide-1
Overview
Description
- Hair follicles maintain their youth through cell communication and metabolism. Biotin Tripeptide-1 stimulates these processes, supporting hair growth and combating premature hair loss.
- Specifically, it targets the leading causes of alopecia, which can affect up to 70% of Caucasian men and 50% of Caucasian women during their lifetime .
Biotin Tripeptide-1: is an extracellular matrix (ECM) peptide derived from biotin (Vitamin B7). It plays a crucial role in hair health and growth.
Mechanism of Action
Target of Action
Biotinoyl Tripeptide-1, also known as Biotin-GHK, primarily targets hair follicles . It interacts with hair proteins due to its high affinity for them . The compound plays a crucial role in maintaining the youthfulness of hair follicles through the stimulation of cell communication and metabolism .
Mode of Action
This compound operates by stimulating the production of anchoring molecules, supporting hair growth, and slowing down premature hair loss . It reduces the production of dihydrotestosterone (DHT), a major factor contributing to baldness . This compound also promotes the proliferation of keratinocytes in the hair bulb .
Biochemical Pathways
The compound affects several biochemical pathways. It reduces the production of DHT by inhibiting the enzyme 5-alpha-reductase . This leads to increased keratinocyte proliferation in the hair follicle, extending the time the hair spends in the anagen phase (growth phase) and reducing its falling out during the telogen phase (resting phase) . This compound also stimulates the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .
Result of Action
The action of this compound results in several molecular and cellular effects. It strengthens hair by creating a protective layer and promotes the growth of hair follicles . It also helps slow the aging effects by lessening harmful DHT production, improving irrigation of the hair follicle, and stimulating the production of anchoring molecules . These actions collectively result in promoting hair growth and slowing down premature hair loss .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, insufficient blood irrigation of the scalp can lead to hair loss, as nutrients, oxygen, and signal molecules are supplied below the needs of the rapidly multiplying keratinocytes . Therefore, maintaining a healthy scalp environment, such as ensuring proper blood circulation, can enhance the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Biotinoyl Tripeptide-1 has a high affinity for hair proteins, which allows it to accelerate their growth . It reduces the production of DHT (dihydrotestosterone), the main factor contributing to baldness, increases hair growth, promotes the proliferation of keratinocytes in the hair bulb, and contributes to optimal hair anchoring by stimulating the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .
Cellular Effects
This compound has revitalizing, conditioning, and densifying properties . It promotes the growth of hair follicles and prevents hair loss . It also strengthens hair by creating a protective layer .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules . It fights against premature hair loss by maintaining the youth of hair follicles through the stimulation of cell communication and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to strongly and dose-dependently increase the growth of the follicle when treated with the peptide . Increased cell growth was also observed .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models are not mentioned in the sources, this compound is generally used in cosmetic products at a dosage between 1 and 3% .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the growth and strengthening of hair . It interacts with enzymes and cofactors that contribute to these processes .
Preparation Methods
- Biotin Tripeptide-1 is synthesized by conjugating biotin to the tripeptide Gly-His-Lys.
- Industrial production methods involve chemical synthesis, ensuring the biotinyl moiety is attached to the peptide.
Chemical Reactions Analysis
- Biotin Tripeptide-1 undergoes reactions related to hair health:
Reduction: It lessens harmful dihydrotestosterone (DHT) production, a key factor in hair loss.
Stimulation: It improves blood irrigation to hair follicles, promoting nutrient supply.
Anchoring Molecules: Biotin Tripeptide-1 supports the production of anchoring molecules, enhancing hair strength.
- Common reagents and conditions depend on the specific synthetic route.
Scientific Research Applications
Hair Care: Biotin Tripeptide-1 is used in cosmetic products to reduce hair loss. Clinical tests show improved hair follicle morphology and anagen-to-telogen ratios.
Dermatology: It may have broader applications in skin health due to its collagen and laminin production stimulation.
Comparison with Similar Compounds
- Biotin Tripeptide-1 stands out due to its specific action against hair loss.
- Similar compounds include other peptides and vitamins used in hair care formulations.
Properties
IUPAC Name |
6-amino-2-[[3-(1H-imidazol-5-yl)-2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKVVODUWGBPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

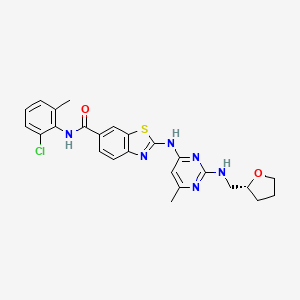
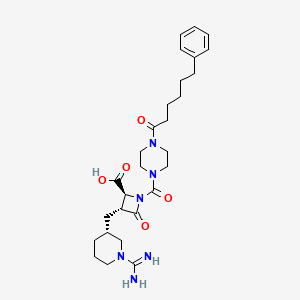
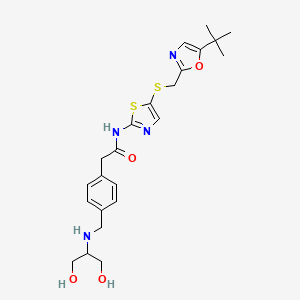
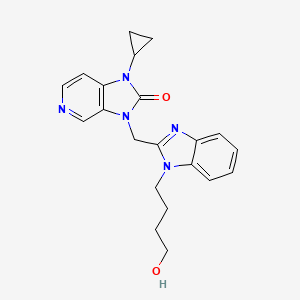

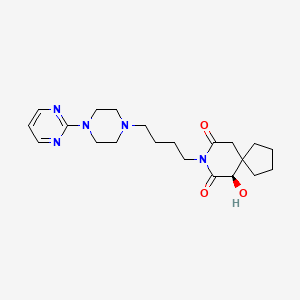
![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)
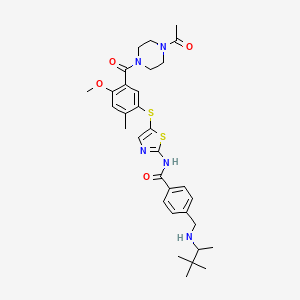


![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)

